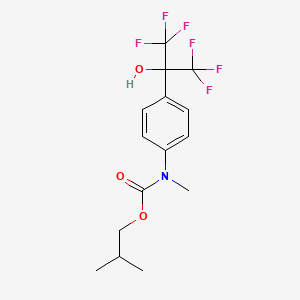![molecular formula C13H16BrFOZn B14888902 4-[(Cyclohexyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14888902.png)
4-[(Cyclohexyloxy)methyl]-3-fluorophenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Cyclohexyloxy)methyl]-3-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclohexyloxy)methyl]-3-fluorophenylzinc bromide typically involves the reaction of 4-[(Cyclohexyloxy)methyl]-3-fluorobromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-[(Cyclohexyloxy)methyl]-3-fluorobromobenzene+Zn→4-[(Cyclohexyloxy)methyl]-3-fluorophenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Cyclohexyloxy)methyl]-3-fluorophenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc atom is replaced by another nucleophile.
Coupling Reactions: It is widely used in cross-coupling reactions such as Negishi, Suzuki-Miyaura, and Kumada couplings to form carbon-carbon bonds.
Common Reagents and Conditions
Negishi Coupling: Typically involves palladium or nickel catalysts and a base such as triethylamine.
Suzuki-Miyaura Coupling: Uses palladium catalysts and bases like potassium carbonate.
Kumada Coupling: Employs nickel catalysts and Grignard reagents.
Major Products
The major products formed from these reactions are often complex organic molecules that are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-[(Cyclohexyloxy)methyl]-3-fluorophenylzinc bromide is used to synthesize various organic compounds through cross-coupling reactions. It is particularly useful in the formation of biaryl compounds, which are key structures in many pharmaceuticals.
Biology and Medicine
In biological and medicinal research, this compound is used to create molecules that can act as potential drug candidates. Its ability to form carbon-carbon bonds makes it valuable in the synthesis of complex natural products and active pharmaceutical ingredients.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and specialty chemicals. Its role in forming stable carbon-carbon bonds is crucial for creating durable and high-performance materials.
Mécanisme D'action
The mechanism of action for 4-[(Cyclohexyloxy)methyl]-3-fluorophenylzinc bromide in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium or nickel catalyst inserts into the carbon-halogen bond of the organozinc reagent.
Transmetalation: The organic group is transferred from zinc to the metal catalyst.
Reductive Elimination: The organic groups couple to form the desired product, and the catalyst is regenerated.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(Cyclohexyloxy)methyl]-3-fluorophenylmagnesium bromide
- 4-[(Cyclohexyloxy)methyl]-3-fluorophenylboronic acid
- 4-[(Cyclohexyloxy)methyl]-3-fluorophenylstannane
Uniqueness
Compared to similar compounds, 4-[(Cyclohexyloxy)methyl]-3-fluorophenylzinc bromide offers unique advantages in terms of reactivity and selectivity in cross-coupling reactions. Its zinc center provides a balance between reactivity and stability, making it a versatile reagent in organic synthesis.
Propriétés
Formule moléculaire |
C13H16BrFOZn |
|---|---|
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-(cyclohexyloxymethyl)-2-fluorobenzene-4-ide |
InChI |
InChI=1S/C13H16FO.BrH.Zn/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12;;/h4,6,9,12H,1-3,7-8,10H2;1H;/q-1;;+2/p-1 |
Clé InChI |
ZEXDRUHPXMSYFP-UHFFFAOYSA-M |
SMILES canonique |
C1CCC(CC1)OCC2=C(C=[C-]C=C2)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


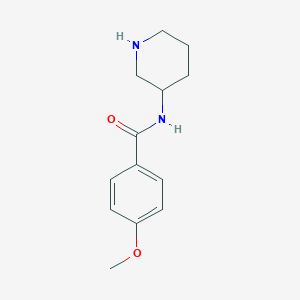
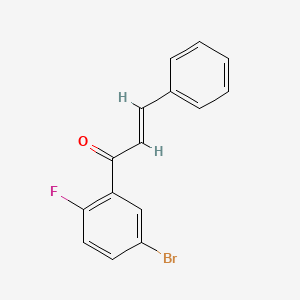
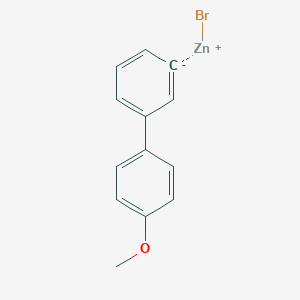

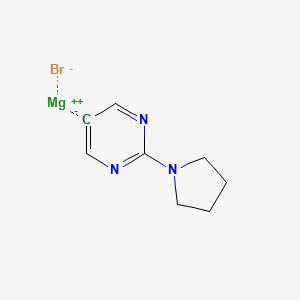
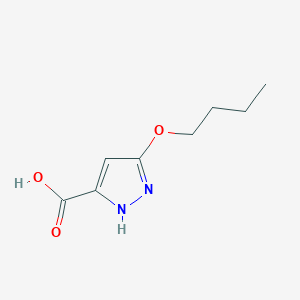
![1-(Methyl(1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol](/img/structure/B14888871.png)
![Ethyl 2,3-dimethyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylate](/img/structure/B14888874.png)
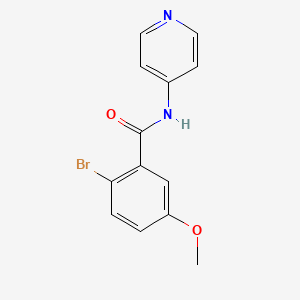
![(2E)-4-[(3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14888877.png)
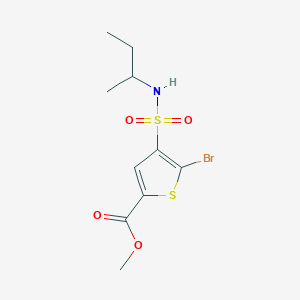
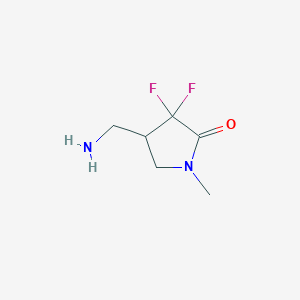
![4-{2-[(4-Ethylphenyl)amino]-2-oxoethoxy}-3-methoxybenzoic acid](/img/structure/B14888890.png)
